molecular formula C6H5ClINO B3406245 3-Chloro-5-iodo-4-methylpyridin-2-ol CAS No. 2602564-63-4

3-Chloro-5-iodo-4-methylpyridin-2-ol

Cat. No.: B3406245
CAS No.: 2602564-63-4
M. Wt: 269.47
InChI Key: YWDAIXOHLZKADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-iodo-4-methylpyridin-2-ol is a heterocyclic organic compound with the molecular formula C6H5ClINO. It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and a hydroxyl group on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodo-4-methylpyridin-2-ol typically involves halogenation reactions. One common method is the iodination of 3-chloro-4-methylpyridin-2-ol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective iodination .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodo-4-methylpyridin-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-iodo-4-methylpyridin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodo-4-methylpyridin-2-ol is primarily based on its ability to interact with biological molecules through halogen bonding and hydrogen bonding. The chlorine and iodine atoms can form halogen bonds with electron-rich sites on proteins and nucleic acids, potentially disrupting their normal function. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-5-iodo-4-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-3-4(8)2-9-6(10)5(3)7/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDAIXOHLZKADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-iodo-4-methylpyridin-2-ol
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-iodo-4-methylpyridin-2-ol
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-iodo-4-methylpyridin-2-ol
Reactant of Route 4
3-Chloro-5-iodo-4-methylpyridin-2-ol
Reactant of Route 5
3-Chloro-5-iodo-4-methylpyridin-2-ol
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-iodo-4-methylpyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.